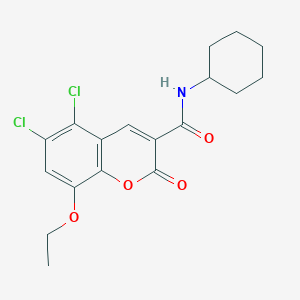![molecular formula C13H12ClFN4 B5831102 6-chloro-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-methylpyrimidin-4-amine](/img/structure/B5831102.png)
6-chloro-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-methylpyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group at the 6th position, a fluorophenyl group at the 1st position, and a methyl group at the 2nd position of the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-methylpyrimidin-4-amine typically involves multiple steps. One common method starts with the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide (H₂O₂) in the presence of a cobalt ferrite (CoFe₂O₄) magnetic nanocatalyst under reflux conditions . This reaction yields 2,6-diamino-4-chloro-pyrimidine N-oxide, which can then be further reacted with 4-fluorobenzaldehyde under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反应分析
Types of Reactions
6-chloro-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
科学研究应用
6-chloro-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Medicine: The compound has potential therapeutic applications, including as an antiviral, anticancer, or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 6-chloro-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
6-chloro-2,4-diaminopyrimidine: A precursor in the synthesis of the target compound.
4-fluorobenzaldehyde: Another precursor used in the synthesis.
2,6-diamino-4-chloro-pyrimidine N-oxide: An intermediate in the synthetic route.
Uniqueness
6-chloro-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-methylpyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both chloro and fluorophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
6-chloro-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN4/c1-8(10-3-5-11(15)6-4-10)18-19-13-7-12(14)16-9(2)17-13/h3-7H,1-2H3,(H,16,17,19)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNBBCPWFWDTBX-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN=C(C)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N/N=C(\C)/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]piperidine](/img/structure/B5831029.png)
![ethyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5831030.png)
![1-Cyclohexyl-3-[4-(dimethylamino)phenyl]thiourea](/img/structure/B5831033.png)
![METHYL 3-[2-(MORPHOLIN-4-YL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXYLATE](/img/structure/B5831040.png)
![3,4-difluoro-N-[(4-nitrophenyl)methyl]aniline](/img/structure/B5831048.png)
METHANONE](/img/structure/B5831057.png)
![1-[4-(Dimethylamino)phenyl]-3-(2-fluorophenyl)thiourea](/img/structure/B5831064.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5831068.png)
![5-Phenoxy-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5831083.png)
![ethyl 4-cyano-5-[(2,4-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5831087.png)
![5-(4-methoxyphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5831091.png)
![N'-[(E)-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE](/img/structure/B5831096.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5831116.png)
